N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide

Description

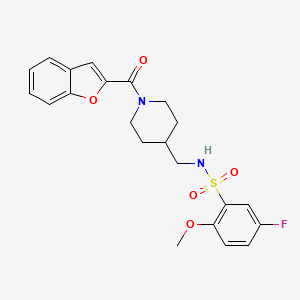

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic small molecule characterized by a benzofuran-2-carbonyl group conjugated to a piperidin-4-yl core, a methylene linker, and a 5-fluoro-2-methoxybenzenesulfonamide moiety. The fluorine and methoxy substituents on the benzene ring likely enhance metabolic stability and modulate lipophilicity, which are critical for pharmacokinetic optimization.

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-fluoro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O5S/c1-29-19-7-6-17(23)13-21(19)31(27,28)24-14-15-8-10-25(11-9-15)22(26)20-12-16-4-2-3-5-18(16)30-20/h2-7,12-13,15,24H,8-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFPSDIPVJLCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Structural Features

The compound consists of several functional groups:

- Benzofuran moiety : Known for its presence in various bioactive compounds, it contributes to the compound's interaction with biological targets.

- Piperidine ring : Enhances binding affinity and selectivity towards specific receptors or enzymes.

- Sulfonamide group : Often associated with antimicrobial properties and inhibition of certain enzymes.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes, including acid-base balance and respiration. Preliminary studies suggest selective inhibition of isoforms hCA IX and XII, which are often overexpressed in cancer cells .

- Antiproliferative Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, potentially through interference with cell cycle regulation or apoptosis pathways .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:

- IC50 Values : Studies have reported IC50 values ranging from 19.9 µM to 75.3 µM for human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, indicating a moderate level of efficacy compared to non-cancerous cells .

Selectivity Towards Carbonic Anhydrases

The compound's selectivity for different carbonic anhydrase isoforms has been assessed using stopped-flow CO2 hydrase assays. The results indicated:

- Selectivity Index (SI) : Values ranging from 19.6 to 250.3 for hCA IX and XII over hCA I, suggesting a potential therapeutic window for targeting tumors while minimizing off-target effects .

Case Studies

- Study on Antiproliferative Activity : A study evaluated the growth inhibition of this compound on a panel of 60 cancer cell lines following the US-NCI protocol. The compound demonstrated selective growth inhibitory activity, particularly against breast and ovarian cancer cell lines, highlighting its potential as a lead compound for further development .

- Mechanistic Insights : Molecular docking studies have been performed to elucidate the binding interactions between the compound and target enzymes. These studies suggest that the benzofuran moiety fits well within the active site of carbonic anhydrases, establishing critical interactions that enhance its inhibitory potency .

Summary Table of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 (Breast) | 19.9 | Significant growth inhibition |

| Antiproliferative | MCF-7 (Breast) | 75.3 | Moderate efficacy compared to non-cancerous cells |

| Antiproliferative | COV318 (Ovarian) | 45.0 | Selective against ovarian cancer |

| Enzyme Inhibition | hCA IX | SI = 39.4 | High selectivity over hCA I |

| Enzyme Inhibition | hCA XII | SI = 26.0 | Potential therapeutic target in oncology |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

Piperidine derivatives are widely explored for their pharmacological versatility. For example:

- N-Phenyl-N-(piperidin-4-yl)propionamide derivatives () share the piperidin-4-yl core but replace the benzofuran-sulfonamide with a tetrahydronaphthalenyl and phenylpropionamide group. The absence of sulfonamide in these analogs may limit their utility in targeting sulfonamide-sensitive enzymes .

- 2'-Fluoroortho-fluorofentanyl () contains a piperidin-4-yl group linked to fluorophenyl and phenethyl moieties. Unlike the target compound, its opioid activity arises from the phenethylamide structure, highlighting how piperidine positioning and adjacent substituents dictate receptor specificity .

Benzofuran and Sulfonamide-Containing Compounds

- GSK8175 () incorporates a benzofuran-carboxamide group and a bromo-chlorophenylsulfonamide. However, the target compound’s methoxy and fluorine substituents offer a balance between electron-withdrawing and donating effects, which may improve metabolic stability compared to GSK8175’s labile methoxymethoxy group .

- Goxalapladib () features a naphthyridine-acetamide scaffold with trifluoromethyl and difluorophenyl groups. While lacking a benzofuran, its sulfonamide-like acetamide group and fluorinated aromatics demonstrate how electronic effects influence potency in atherosclerosis therapies. The target compound’s benzofuran may confer superior blood-brain barrier penetration relative to naphthyridine systems .

Methoxy and Fluoro-Substituted Derivatives

- 3,4-Dimethoxy-N-[3-(4-methoxyphenyl)-n-propyl]-α-methyl-β-phenethylamine hydrochloride () includes methoxy and fluorophenyl motifs but lacks the piperidine-sulfonamide framework. Its adrenergic activity underscores the importance of methoxy placement in receptor binding, suggesting that the target compound’s 2-methoxy group may optimize spatial orientation for target engagement .

Structural and Functional Data Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s benzofuran and sulfonamide groups are synthetically tractable, as evidenced by analogous compounds in and . However, introducing the 5-fluoro-2-methoxybenzenesulfonamide may require regioselective sulfonation and fluorination steps, which could impact scalability .

- Pharmacokinetic Considerations : Fluorine and methoxy groups typically enhance metabolic stability and bioavailability. Compared to halogen-heavy analogs like GSK8175, the target compound may exhibit fewer off-target interactions due to reduced electrophilicity .

- Target Selectivity: The piperidine-benzofuran scaffold is unique among the compared compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.